N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine dihydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine dihydrochloride”, a related compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, has been synthesized . The synthesis of this compound involves the reaction between amines and carbon disulfide, catalyzed by a strong base . The main synthetic route to dithiocarbamates, a class of compounds to which the related compound belongs, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Scientific Research Applications
Nitrosamines and Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been identified as disinfection by-products in chloraminated waters, posing significant health risks due to their genotoxicity and cytotoxicity. Research emphasizes the need for improved methods to remove nitrosamines from water, highlighting photolytic methods as potentially effective for technological application (Nawrocki & Andrzejewski, 2011).
Bioactive Compounds and Cellular Protection
The sigma-1 receptor-mediated role of N,N-dimethyltryptamine (DMT) in tissue protection, regeneration, and immunity suggests a broader physiological significance beyond its psychoactive effects. This underscores the potential of certain compounds for developing medical therapies, highlighting the complex roles substances can play in cellular mechanisms (Frecska et al., 2013).
Downstream Processing of Bioproducts
The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol underscores the challenges and high costs associated with the purification of such compounds from fermentation broths. It suggests that aqueous two-phase extraction, pervaporation, and reverse osmosis deserve more attention for improving yield, purity, and energy efficiency in the bioproduction of valuable chemicals (Xiu & Zeng, 2008).
Nitrogenous Disinfection By-Products in Drinking Water
The critical review on nitrogenous disinfection by-products (N-DBPs) in drinking water addresses their occurrence, formation mechanisms, and health implications. It highlights the increasing likelihood of N-DBP presence with wastewater impact and chloramination, urging for more research on control strategies to mitigate their risks (Bond et al., 2011).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-10(2)5-4-9-8-3-6-13(11,12)7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKGUXSKEGCOEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCS(=O)(=O)C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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